REACTION_SMILES
|
[BH4-:27].[CH2:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[O:12][C:13](=[O:14])[NH:15][CH:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[C:24](=[O:25])[OH:26].[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH3:35][OH:36].[Cl:1][C:2]([CH3:3])=[O:4].[Na+:28].[O:37]1[CH2:38][CH2:39][CH2:40][CH2:41]1>>[Cl:1][CH2:2][CH:24]([CH:16]([NH:15][C:13]([O:12][CH2:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)=[O:14])[CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[OH:26]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O=C(NC(Cc1ccccc1)C(=O)O)OCc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NC(Cc1ccccc1)C(O)CCl)OCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:27].[CH2:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[O:12][C:13](=[O:14])[NH:15][CH:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[C:24](=[O:25])[OH:26].[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH3:35][OH:36].[Cl:1][C:2]([CH3:3])=[O:4].[Na+:28].[O:37]1[CH2:38][CH2:39][CH2:40][CH2:41]1>>[Cl:1][CH2:2][CH:24]([CH:16]([NH:15][C:13]([O:12][CH2:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)=[O:14])[CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[OH:26]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(NC(Cc1ccccc1)C(=O)O)OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NC(Cc1ccccc1)C(O)CCl)OCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |